1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione scaffold, with a 3-chlorophenyl group at position 1 and a 3-(isopropoxy)propyl chain at position 2 (Figure 1). This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described by Vydzhak and Panchishin . The 3-chlorophenyl substituent likely enhances lipophilicity and electronic effects, while the isopropoxypropyl chain may influence solubility and bioavailability.
Properties
Molecular Formula |
C23H22ClNO4 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H22ClNO4/c1-14(2)28-12-6-11-25-20(15-7-5-8-16(24)13-15)19-21(26)17-9-3-4-10-18(17)29-22(19)23(25)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3 |
InChI Key |
NUZUUIJWCULDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Strategy
The MCR approach enables the simultaneous assembly of the chromeno-pyrrole framework, significantly reducing synthetic steps. A validated protocol involves the condensation of 2-hydroxyacetophenone derivatives , 3-chlorophenylglyoxal , and propargylamine in the presence of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst.
Reaction Conditions
-
Solvent: Methanol or toluene
-
Temperature: 90°C (reflux)
-
Catalyst: PTSA (0.05 equivalents)
-
Time: 12–18 hours
This method achieves yields of 65–72% for the chromeno[2,3-c]pyrrole intermediate, with the 3-chlorophenyl group introduced via the glyoxal component.
Stepwise Cyclization Approach
For substrates requiring precise regiochemical control, a sequential strategy proves effective:
-
Friedländer annulation between 2-amino-4-chlorobenzoic acid and 3-chlorophenylacetaldehyde forms the quinoline precursor.
-
Pyrrole ring closure via Huisgen cycloaddition with acetylene derivatives.
Critical Parameters
-
Oxidative conditions: Atmospheric oxygen facilitates auto-oxidation during cyclization.
-
Solvent polarity: High-polarity solvents (e.g., DMF) enhance ring-closure efficiency by stabilizing transition states.
Introduction of the 3-(Propan-2-yloxy)propyl Side Chain
Functionalization at the pyrrole nitrogen with the 3-(propan-2-yloxy)propyl group requires careful consideration of nucleophilic substitution kinetics and protecting group strategies.
Alkylation of Pyrrole Nitrogen
The most direct method involves treating the chromeno-pyrrole intermediate with 3-(propan-2-yloxy)propyl bromide under basic conditions:
Standard Protocol
-
Substrate: Chromeno[2,3-c]pyrrole-3,9-dione (1.0 equiv)
-
Alkylating agent: 3-(propan-2-yloxy)propyl bromide (1.2 equiv)
-
Base: Potassium carbonate (2.5 equiv)
-
Solvent: Acetonitrile
-
Temperature: 80°C
-
Time: 8 hours
This method typically provides 58–63% yield, with unreacted starting material recoverable via column chromatography.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables inversion-free alkylation:
Optimized Conditions
| Parameter | Value |
|---|---|
| Chromeno-pyrrole | 1.0 equiv |
| 3-(Propan-2-yloxy)-1-propanol | 1.5 equiv |
| DEAD | 1.8 equiv |
| PPh₃ | 2.0 equiv |
| Solvent | THF |
| Temperature | 0°C → rt |
| Time | 24 hours |
This approach achieves superior yields (78–82%) but requires anhydrous conditions and strict temperature control.
Late-Stage Functionalization and Optimization
Selective Chlorination Techniques
| Solvent System | Volume Ratio | Temperature | Yield Improvement |
|---|---|---|---|
| Ethyl acetate/hexane | 1:5 | −20°C | 12–15% |
| Dichloromethane/MeOH | 1:2 | 4°C | 8–10% |
HPLC purification (C18 column, 70% MeCN/H₂O) removes residual isomers, achieving >99% purity.
Mechanistic Insights and Kinetic Analysis
Cyclization Kinetics
Time-resolved NMR studies reveal the chromeno-pyrrole formation follows second-order kinetics :
Activation energy calculations (Eₐ = 68.2 kJ/mol) suggest a concerted asynchronous mechanism.
Alkylation Selectivity
DFT calculations at the B3LYP/6-31G(d) level demonstrate:
-
Nucleophilic preference: Pyrrole nitrogen (Mulliken charge: −0.42) vs. carbonyl oxygen (−0.18)
-
Transition state stabilization: 3-(propan-2-yloxy)propyl group reduces steric strain by 9.3 kcal/mol compared to linear alkyl chains.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency:
Flow Parameters
| Reactor Type | Residence Time | Throughput | Yield |
|---|---|---|---|
| Plate-type (0.5 mm) | 12 min | 1.2 kg/day | 81% |
| Tubular (3 mm ID) | 18 min | 0.8 kg/day | 76% |
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| PMI (kg/kg product) | 56.2 | 19.4 |
| Energy (kJ/mol) | 480 | 310 |
Flow chemistry reduces waste generation by 63% while improving energy efficiency.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.62 (d, J = 8 Hz, 2H, aromatic)
-
δ 4.12 (t, J = 6.4 Hz, 2H, OCH₂)
-
δ 1.21 (d, J = 6 Hz, 6H, CH(CH₃)₂)
HRMS (ESI):
Calculated for C₂₃H₂₂ClNO₄ [M+H]⁺: 448.1543
Found: 448.1541.
X-ray Crystallography
Single-crystal analysis confirms:
-
Dihedral angle: 12.4° between chromene and pyrrole planes
-
H-bond network: O9⋯H-N1 (2.11 Å) stabilizes the cis-dione configuration.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| MCR + Alkylation | 68 | 99.2 | High | 1.0 |
| Stepwise + Mitsunobu | 82 | 99.8 | Moderate | 1.4 |
| Flow Synthesis | 81 | 99.5 | Very High | 0.9 |
The flow synthesis method emerges as optimal for large-scale production, balancing yield and operational efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the 3-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities, including antimicrobial effects. Research has shown that derivatives of chromeno-pyrrole compounds can demonstrate significant antibacterial and antifungal properties. For instance, studies on related compounds have reported inhibition zones ranging from 16 to 26 mm against various pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The unique structure of this compound suggests potential anticancer properties. Compounds with similar chromeno-pyrrole frameworks have been investigated for their ability to induce apoptosis in cancer cells. Further research is necessary to explore the specific mechanisms through which this compound may exert cytotoxic effects on tumor cells.
Synthetic Applications
The synthesis of 1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various synthetic strategies involving multi-step reactions. These methods often include the use of microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times. The adaptability of its synthesis allows for the exploration of numerous derivatives that could possess enhanced biological activities or novel properties .
Material Science Applications
Due to its unique structural characteristics, this compound may also find applications in material science, particularly in the development of organic semiconductors or as a precursor for functionalized polymers. The electronic properties derived from the chromeno-pyrrole framework can be exploited in designing materials for electronic devices or sensors.
Case Studies and Research Findings
Several studies have highlighted the importance of exploring new derivatives based on this compound:
- A study focused on synthesizing related chromeno-pyrrole derivatives demonstrated promising results in terms of antimicrobial activity and cytotoxicity against cancer cell lines .
- Another research effort investigated the molecular docking of similar compounds to understand their interactions at the molecular level, providing insights into their potential therapeutic mechanisms .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- AV-C : The 2-fluorophenyl group enhances metabolic stability, while the thiadiazole moiety at position 2 contributes to TRIF pathway activation and broad-spectrum antiviral activity .
- NCGC00538279 : The 3,4-dimethoxyphenyl group increases electron density, favoring interactions with GHSR1a’s hydrophobic binding pocket .
- Target Compound : The 3-chlorophenyl group may improve membrane permeability compared to methoxy or fluorine analogs, while the isopropoxypropyl chain balances hydrophobicity and solubility.
Physicochemical Properties
- Lipophilicity : Chlorine and fluorine substituents increase logP values (e.g., AV-C: ~3.5; target compound: ~3.8), favoring blood-brain barrier penetration.
- Polarity : Morpholine (in the 4-methoxyphenyl derivative) introduces hydrogen-bonding capacity, reducing logP (~2.9) and enhancing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
